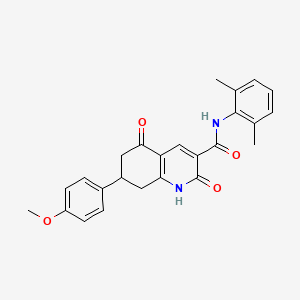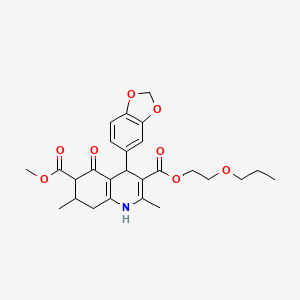![molecular formula C23H21N3O3 B11450251 2,4-Dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11450251.png)
2,4-Dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 2,4-Dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its high yield and the ability to produce a wide range of derivatives. Industrial production methods often involve solvent- and catalyst-free synthesis under microwave irradiation, which is both efficient and environmentally friendly .
Chemical Reactions Analysis
2,4-Dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2,4-Dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound also interacts with bacterial and fungal proteins, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
2,4-Dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: Used as a hypnotic agent for treating insomnia.
Alpidem: Investigated for its anxiolytic properties.
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Similar in structure but with different functional groups, leading to varied biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-15-11-12-26-20(13-15)24-21(16-7-5-4-6-8-16)22(26)25-23(27)18-10-9-17(28-2)14-19(18)29-3/h4-14H,1-3H3,(H,25,27) |
InChI Key |
MCWPVIQVWUTDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-fluorobenzyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11450172.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11450188.png)

![6-(4-methoxybenzyl)-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450201.png)
![1-[(2Z)-5-[4-(ethylsulfonyl)butyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11450205.png)

![N-(4-ethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11450219.png)
![5-benzylsulfanyl-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11450224.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B11450225.png)

![2-methoxy-N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11450232.png)
![ethyl 7-methyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11450242.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B11450244.png)
